molecular formula C11H12F2O2 B2917449 4-[4-(Difluoromethoxy)phenyl]butan-2-one CAS No. 733044-93-4

4-[4-(Difluoromethoxy)phenyl]butan-2-one

Cat. No.: B2917449
CAS No.: 733044-93-4
M. Wt: 214.212
InChI Key: ABLIXIYSRZALED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Role of the Difluoromethoxy Group

The incorporation of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate their properties. The difluoromethoxy group (-OCF2H) is particularly noteworthy due to its distinct electronic and steric effects. nih.gov

The difluoromethoxy group is considered a bioisostere of other functional groups, such as hydroxyl, thiol, or amine groups. acs.org This means that it can mimic the spatial and electronic properties of these groups, potentially leading to similar biological activity but with improved metabolic stability and bioavailability. alfa-chemistry.com The presence of the two fluorine atoms significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. alfa-chemistry.commdpi.com

Furthermore, the hydrogen atom in the difluoromethoxy group is weakly acidic, allowing it to act as a hydrogen bond donor. acs.orgalfa-chemistry.com This capability can be crucial for molecular recognition and binding to biological targets like enzymes and receptors. alfa-chemistry.com The strong electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the aromatic ring, which can in turn affect the reactivity and metabolic stability of the entire molecule. alfa-chemistry.com

Below is a table summarizing the key properties imparted by the difluoromethoxy group:

PropertyDescriptionReference
Bioisosterism Can mimic the size and electronic properties of hydroxyl, thiol, and amine groups. acs.org
Increased Lipophilicity Enhances the ability of the molecule to pass through biological membranes. alfa-chemistry.commdpi.com
Hydrogen Bond Donor Capability The acidic proton can participate in hydrogen bonding, influencing molecular interactions. acs.orgalfa-chemistry.com
Metabolic Stability The C-F bonds are strong and resistant to metabolic cleavage, increasing the molecule's half-life. alfa-chemistry.com
Modulation of Electronic Properties The strong electron-withdrawing effect can alter the reactivity of the aromatic ring. alfa-chemistry.com

The Butanone Structural Motif

The butanone (or methyl ethyl ketone) moiety is a common structural feature in organic chemistry. vedantu.com It consists of a four-carbon chain with a carbonyl group on the second carbon atom. vedantu.comyoutube.com This functional group is a key building block in organic synthesis and can participate in a wide range of chemical reactions.

The carbonyl group in the butanone motif is polar and can act as a hydrogen bond acceptor. This property influences the solubility and intermolecular interactions of the molecule. The presence of alpha-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) makes the butanone unit susceptible to enolization and a variety of alpha-functionalization reactions.

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIXIYSRZALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Organic Transformations and Reactivity Studies of 4 4 Difluoromethoxy Phenyl Butan 2 One

Mechanistic Insights into the Chemical Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (–OCHF2) is a unique structural motif in medicinal and materials chemistry, imparting a distinct combination of physicochemical properties. scribd.com Its reactivity is governed by the strong electronegativity of the two fluorine atoms and the presence of a C-H bond, distinguishing it significantly from its perfluorinated analog, the trifluoromethoxy (–OCF3) group.

Mechanistically, the –OCHF2 group exhibits dual electronic behavior. The fluorine atoms exert a powerful electron-withdrawing inductive effect (–I), which lowers the electron density of the attached aromatic ring. Conversely, the oxygen atom's lone pairs can participate in a resonance-donating effect (+R or +M) with the aromatic π-system. libretexts.org This opposition of effects is crucial to its reactivity profile. The highly polarized C-H bond within the difluoromethoxy group also allows it to act as a competent hydrogen bond donor, a characteristic that makes it a bioisostere for hydroxyl (–OH) and thiol (–SH) groups. rsc.orgmdpi.comacs.org

Under forcing conditions, such as high temperature and pressure in the presence of aqueous ammonia, the difluoromethoxy group on a nitro-activated aromatic ring can act as a pseudohalogen and undergo nucleophilic aromatic substitution. dntb.gov.ua Studies on substituted nitrobenzenes have shown that the reactivity of the –OCHF2 group is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in an analogous position, highlighting its capacity to function as a leaving group. dntb.gov.ua

The formation of the difluoromethoxy-aryl bond often proceeds through radical pathways. Visible-light photoredox catalysis has emerged as a mild and efficient method for the C–H difluoromethoxylation of (hetero)arenes. nih.gov The mechanism involves the generation of a difluoromethoxy radical (•OCHF2) from a suitable precursor. researchgate.net This radical species then adds to the aromatic ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the final difluoromethoxylated product. nih.govresearchgate.net

Furthermore, the C-H bond of the aryl-OCHF2 moiety can be deprotonated. The use of a Brønsted superbase in combination with a weak Lewis acid enables the formation of a nucleophilic difluoromethylide anion (Ar-OCF2⁻), which can be trapped and utilized as a synthon for reaction with a wide range of electrophiles, opening pathways for further derivatization. acs.org

Transformations and Derivatizations Involving the Butanone Carbonyl Functionality

The butanone side chain of 4-[4-(difluoromethoxy)phenyl]butan-2-one possesses a carbonyl group that serves as a versatile hub for a multitude of organic transformations and derivatizations. The electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-protons are the primary drivers of its reactivity.

Nucleophilic Addition and Reduction: The carbonyl group readily undergoes nucleophilic addition, which is a characteristic reaction of aldehydes and ketones. ncert.nic.in This includes reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. More commonly, the ketone is reduced to the corresponding secondary alcohol, 4-[4-(difluoromethoxy)phenyl]butan-2-ol. This transformation can be achieved using various reducing agents, with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being particularly efficient. libretexts.org

Deoxygenation: Complete removal of the carbonyl oxygen to yield the corresponding alkane, 1-(difluoromethoxy)-4-butylbenzene, is known as deoxygenation. Classic methods to achieve this include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). libretexts.org

Enolate Chemistry: The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be abstracted by a base to form a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles. For instance, reaction with an alkyl halide would result in alkylation at the α-position. The enolate can also participate in aldol (B89426) addition and condensation reactions with other carbonyl compounds. researchgate.net

Oxidative Rearrangement: The Baeyer-Villiger oxidation offers a pathway to convert the ketone into an ester. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon. This rearrangement would yield either methyl 2-[4-(difluoromethoxy)phenyl]acetate or 4-(difluoromethoxy)phenethyl acetate (B1210297), with the migratory aptitude of the attached groups determining the product ratio.

Derivatization for Analysis: For analytical purposes, the carbonyl group can be derivatized to form stable, crystalline products with distinct physical properties. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone. libretexts.org

Below is a table summarizing key transformations of the butanone functionality.

Reaction Type Reagent(s) Product Functional Group Example Product Name
ReductionNaBH₄ or LiAlH₄Secondary Alcohol4-[4-(Difluoromethoxy)phenyl]butan-2-ol
DeoxygenationH₂NNH₂/KOH (Wolff-Kishner)Alkane1-(Difluoromethoxy)-4-butylbenzene
Baeyer-Villiger Oxidationm-CPBAEsterMethyl 2-[4-(difluoromethoxy)phenyl]acetate
Grignard ReactionCH₃MgBr, then H₃O⁺Tertiary Alcohol2-Methyl-4-[4-(difluoromethoxy)phenyl]butan-2-ol
α-Alkylation1. LDA, 2. CH₃IAlkylated Ketone3-Methyl-4-[4-(difluoromethoxy)phenyl]butan-2-one
Reductive AminationNH₃, H₂, NiAmine4-[4-(Difluoromethoxy)phenyl]butan-2-amine

Electrophilic and Nucleophilic Reactivity Profiles of the Aromatic and Aliphatic Moieties

The reactivity of this compound is dictated by the distinct electronic characteristics of its aromatic and aliphatic parts.

Aliphatic Moiety: The aliphatic butanone chain contains both an electrophilic and a nucleophilic center.

Electrophilic Center: The carbonyl carbon (C2) is electron-deficient due to the polarization of the C=O bond and is thus a prime target for attack by a wide range of nucleophiles.

Nucleophilic Centers: The α-carbons (C1 and C3) possess acidic protons. In the presence of a suitable base, deprotonation occurs to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile that can attack various electrophiles, such as alkyl halides, aldehydes, and ketones, at the α-carbon. ncert.nic.in

This duality allows for a broad scope of synthetic manipulations, enabling the construction of more complex molecules by forming new carbon-carbon bonds at either the carbonyl carbon or the α-carbon.

Radical and Photochemical Transformations for Functional Group Interconversion

Beyond ionic pathways, this compound is susceptible to transformations driven by radical intermediates and photochemical excitation, enabling unique functional group interconversions.

Radical Transformations: The difluoromethyl radical (•CF2H) is known to possess nucleophilic character, in contrast to the electrophilic trifluoromethyl radical (•CF3). nih.gov While this is more relevant to the synthesis of the compound, radical reactions can also occur on the intact molecule. The benzylic C-H bonds of the methylene (B1212753) group (C4) are the most likely sites for radical abstraction due to the resonance stabilization of the resulting benzylic radical. Reactions such as radical bromination with N-bromosuccinimide (NBS) under UV irradiation could selectively functionalize this position.

Photochemical Transformations: Aromatic ketones are well-known to be photochemically active. magadhmahilacollege.org Upon absorption of ultraviolet light, the carbonyl group undergoes an n→π* transition, promoting it to an excited singlet state, which can then intersystem cross to a more stable triplet state. magadhmahilacollege.org This excited state can undergo several characteristic reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group. wikipedia.org For this compound, two pathways are possible:

Cleavage of the C1-C2 bond to form a methyl radical (•CH3) and a 3-[4-(difluoromethoxy)phenyl]propanoyl radical.

Cleavage of the C2-C3 bond to form an acetyl radical (•COCH3) and a 2-[4-(difluoromethoxy)phenyl]ethyl radical. The relative stability of the resulting radicals influences the preferred pathway.

Norrish Type II Reaction: This pathway is possible due to the presence of an accessible γ-hydrogen on the benzylic carbon (C4). The excited carbonyl oxygen abstracts this hydrogen atom via an intramolecular 1,5-hydrogen shift, forming a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo two subsequent reactions:

Cleavage (β-scission): Fragmentation to yield acetone (B3395972) and 4-(difluoromethoxy)styrene.

Cyclization: Intramolecular radical combination to form a cyclobutanol (B46151) derivative, 1-methyl-2-[4-(difluoromethoxy)phenyl]cyclobutanol.

Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropyl alcohol), the excited ketone can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Dimerization of this radical can occur, or it can abstract a second hydrogen atom to yield the corresponding secondary alcohol, 4-[4-(difluoromethoxy)phenyl]butan-2-ol. libretexts.org

The potential products from the primary photochemical pathways are summarized in the table below.

Photochemical Pathway Key Intermediate Potential Final Product(s)
Norrish Type IAcyl and Alkyl RadicalsRecombination products, decarbonylation products
Norrish Type II1,4-BiradicalAcetone + 4-(Difluoromethoxy)styrene (Cleavage)
Norrish Type II1,4-Biradical1-Methyl-2-[4-(difluoromethoxy)phenyl]cyclobutanol (Cyclization)
PhotoreductionKetyl Radical4-[4-(Difluoromethoxy)phenyl]butan-2-ol

Investigation of Rearrangement Reactions and Related Mechanistic Pathways, including Tele-Substitution in Analogues

Rearrangement reactions provide powerful synthetic routes for altering the carbon skeleton or functional groups within a molecule, often proceeding through reactive intermediates. numberanalytics.com

Baeyer-Villiger Rearrangement: As previously mentioned, this oxidative rearrangement converts the ketone into an ester via reaction with a peroxyacid. The mechanism involves nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the substituent groups (methyl or 4-(difluoromethoxy)phenylethyl) to the adjacent oxygen atom with concomitant cleavage of the O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. Therefore, the migration of the secondary 4-(difluoromethoxy)phenylethyl group is expected to be favored, yielding methyl 2-[4-(difluoromethoxy)phenyl]acetate as the major product.

Favorskii Rearrangement: This rearrangement is characteristic of α-halo ketones treated with a strong base. msu.edu If this compound were first halogenated at the C3 position to give 3-halo-4-[4-(difluoromethoxy)phenyl]butan-2-one, subsequent treatment with a base like sodium hydroxide (B78521) could initiate the Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. This would ultimately lead to the formation of a rearranged carboxylic acid derivative, such as 2-methyl-3-[4-(difluoromethoxy)phenyl]propanoic acid.

Tele-Substitution in Analogues: Tele-substitution refers to a substitution reaction where the entering group takes a position other than the one vacated by the leaving group, a phenomenon often observed in conjugated systems. While this compound itself lacks the extended conjugation for classical tele-substitution, analogues could be susceptible. For example, in a system where the butanone chain is replaced by a conjugated enone and the aromatic ring bears a leaving group, a nucleophile could add to the end of the conjugated system (a 1,6-addition or Michael addition), leading to a subsequent cascade that results in the elimination of the leaving group from the aromatic ring. This would constitute a tele-SNAr reaction, where the effect of the nucleophilic attack is transmitted through the π-system to a remote site. The electronic influence of the difluoromethoxy group would play a critical role in modulating the reactivity of such a conjugated system.

Analysis of Decomposition Pathways and Products

The stability of this compound is finite, and under thermal, chemical, or photochemical stress, it can undergo decomposition. The likely pathways can be inferred from the known chemistry of its constituent functional groups and related fluorinated compounds.

Decomposition of the Difluoromethoxy Group: The –OCHF2 group is generally more stable than the analogous –OCF3 anion, which readily decomposes to fluorophosgene and a fluoride (B91410) anion. nih.gov However, under strongly basic or high-temperature conditions, decomposition pathways may become accessible. Elimination of hydrogen fluoride (HF) is a common decomposition route for many hydrofluorocarbons. chemrxiv.org This could potentially lead to the formation of a reactive fluoroformate intermediate on the aromatic ring. Alternatively, cleavage of the ArO–CF2H bond could occur, generating phenolic species and difluorocarbene (:CF2) or other C1 fragments.

Decomposition of the Aliphatic Chain: The butanone side chain is susceptible to thermal decomposition via radical mechanisms. At elevated temperatures, homolytic cleavage of C-C bonds can occur. The weakest bond is typically the C-C bond beta to the aromatic ring (the C3-C4 bond), as its cleavage yields a stable benzylic radical. This would lead to the formation of a 4-(difluoromethoxy)benzyl radical and an acetonyl radical. Another significant cleavage pathway, mirroring the photochemical Norrish Type I reaction, is the scission of the C-C bonds alpha to the carbonyl group (C1-C2 and C2-C3). These radical fragments can subsequently undergo disproportionation, recombination, or further fragmentation. For instance, the acyl radicals formed can lose carbon monoxide (CO). wikipedia.org

Computational and Theoretical Investigations of 4 4 Difluoromethoxy Phenyl Butan 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of a molecule. For 4-[4-(difluoromethoxy)phenyl]butan-2-one, these calculations reveal the profound influence of the difluoromethoxy group on the aromatic system and the butanone side chain.

The difluoromethoxy group is known to be electron-withdrawing, which modulates the electron density of the phenyl ring. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In a manner analogous to computational studies on similar aromatic ketones, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO is anticipated to be centered on the carbonyl group of the butanone chain. nih.govulster.ac.uk

Analysis of the electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule. The oxygen atom of the carbonyl group and the fluorine atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the difluoromethoxy group and the protons on the aromatic ring would exhibit a positive electrostatic potential.

Table 1: Calculated Electronic Properties of this compound (Note: The following values are illustrative, based on typical DFT calculations for similar molecules, and serve to represent the type of data generated.)

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVAn indicator of the molecule's excitability and chemical reactivity.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis of the Fluorinated Ether Linkage

The three-dimensional structure and flexibility of a molecule are intrinsically linked to its function. Molecular Dynamics (MD) simulations and conformational analysis provide a window into the dynamic behavior of this compound. A key area of interest is the conformational preference of the fluorinated ether linkage.

Unlike a simple methoxy (B1213986) group which tends to be coplanar with the phenyl ring to maximize conjugation, the difluoromethoxy group often adopts a conformation where the C-H bond is roughly orthogonal to the plane of the aromatic ring. researchgate.net This preference is a result of a balance between steric and stereoelectronic effects, including anomeric stabilization. researchgate.net MD simulations can explore the potential energy surface associated with the rotation around the Ar-O bond, revealing the energy barriers between different conformers.

Table 2: Hypothetical Conformational Analysis of the Ar-O-CF₂H Linkage (Note: This table is a representation of data that would be obtained from conformational analysis.)

ConformerDihedral Angle (C-Ar-O-C)Relative Energy (kcal/mol)Population (%)
A90°0.075
B2.515
C180°3.010

Structure-Reactivity Relationship Predictions and Mechanistic Hypothesis Generation via Computational Methods

By combining insights from electronic structure calculations and conformational analysis, it is possible to predict the reactivity of this compound and generate hypotheses about its potential chemical transformations. The principles of structure-reactivity correlations can be applied to understand how substituents influence reaction rates and mechanisms. researchgate.netrsc.org

The carbonyl carbon of the butanone moiety is expected to be a primary site for nucleophilic attack, a common reaction pathway for ketones. The electron-withdrawing nature of the difluoromethoxy group, transmitted through the phenyl ring, would likely enhance the electrophilicity of this carbonyl carbon compared to its non-fluorinated counterpart. Conversely, the phenyl ring is predicted to be susceptible to electrophilic aromatic substitution, with the difluoromethoxy group acting as a deactivating, ortho-para directing group.

Computational methods can be used to model the interaction of the molecule with various reagents and predict the most likely sites of metabolism. nih.gov For instance, cytochrome P450-mediated oxidation could be hypothesized to occur at several positions, and the relative activation energies for these reactions could be calculated to predict the major metabolites.

Table 3: Predicted Reactivity Indices for Key Atomic Sites (Note: These indices are derived from conceptual DFT and are for illustrative purposes.)

Atomic SiteFukui Function (f⁻) for Nucleophilic AttackFukui Function (f⁺) for Electrophilic AttackDescription
Carbonyl Carbon0.250.05High susceptibility to nucleophilic attack.
Carbonyl Oxygen0.080.18Potential site for electrophilic attack or protonation.
Ortho-Carbon (to -OCF₂H)0.030.12A likely site for electrophilic aromatic substitution.
Para-Carbon (of butanone)0.040.10Another potential site for electrophilic substitution.

Computational Studies of Hydrogen Bonding and Intermolecular Interactions

The primary hydrogen bond acceptor in the molecule is undoubtedly the oxygen atom of the carbonyl group. Computational studies can quantify the strength and geometry of hydrogen bonds formed between this oxygen and various hydrogen bond donors. Additionally, the fluorine atoms of the difluoromethoxy group may act as weak acceptors for C-H donors. rsc.org The hydrogen atom of the -OCF₂H group can also act as a hydrogen bond donor. researchgate.net

Other important intermolecular interactions that can be studied computationally include π-π stacking between the aromatic rings of two molecules and C-H···π interactions, where a C-H bond from one molecule interacts with the electron cloud of the phenyl ring of another. nih.govresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of these weak interactions. mdpi.com

Table 4: Summary of Potential Intermolecular Interactions (Note: The energetic values are representative estimates for such interactions.)

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Hydrogen BondO-H, N-HCarbonyl Oxygen-3 to -8
Weak Hydrogen BondC-HFluorine Atoms-0.5 to -1.5
Weak Hydrogen Bond-OCF₂H Oxygen, Nitrogen-1 to -2
π-π StackingPhenyl RingPhenyl Ring-1 to -3
C-H···π InteractionAliphatic/Aromatic C-HPhenyl Ring-0.5 to -2.5

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for mapping out the entire energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. researchgate.net This allows for a detailed, step-by-step understanding of reaction mechanisms.

For a reaction involving this compound, such as the reduction of the carbonyl group by a hydride source (e.g., sodium borohydride), computational methods can be used to model the entire reaction pathway. This would involve optimizing the geometries of the reactants, the transition state, and the products. Frequency calculations are then performed to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate. researchgate.netrsc.org

By comparing the energies of the transition state and the reactants, the activation energy barrier for the reaction can be determined. This information is invaluable for predicting reaction rates and understanding how changes in the molecular structure or reaction conditions might affect the outcome of the reaction. The use of computational tools can help in distinguishing between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net

Table 5: Hypothetical Energy Profile for the Carbonyl Reduction of this compound (Note: These are illustrative energy values for a generic reduction reaction.)

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsKetone + Hydride Source0.0
Transition StateThe highest energy point along the reaction coordinate.+15.2
ProductsAlcohol + Borate Ester-25.8

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-[4-(difluoromethoxy)phenyl]butan-2-one, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like CDCl₃ are detailed in the table below. The aromatic protons on the benzene (B151609) ring typically appear as two doublets due to the para-substitution pattern. The proton of the difluoromethoxy group is expected to show a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms. The methylene (B1212753) protons (CH₂) of the butane (B89635) chain will appear as two distinct triplets, while the terminal methyl (CH₃) protons will present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, eight distinct signals are anticipated. The carbonyl carbon (C=O) is characteristically found at the downfield end of the spectrum (160-220 ppm). libretexts.org The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show four distinct signals, and the aliphatic carbons of the butanone chain will each produce a unique signal. docbrown.info

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. alfa-chemistry.comhuji.ac.il In this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift is influenced by the electronic environment and is typically referenced against CFCl₃. ucsb.edu

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

COSY would reveal correlations between coupled protons, for instance, between the two adjacent methylene groups in the butane chain.

HSQC would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecular framework, such as the link between the butane chain and the phenyl ring.

NucleusGroupExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹HAr-H (ortho to -OCHF₂)~7.1-7.3d (doublet)³JHH ≈ 8-9
Ar-H (meta to -OCHF₂)~7.0-7.1d (doublet)³JHH ≈ 8-9
-OCHF₂~6.5t (triplet)²JHF ≈ 73-75
-CH₂-Ar~2.9t (triplet)³JHH ≈ 7-8
-CH₂-C=O~2.7t (triplet)³JHH ≈ 7-8
-C(=O)CH₃~2.1s (singlet)-
¹³CC=O~207-208s (singlet)-
Ar-C (ipso, attached to -OCHF₂)~149-150s (singlet)-
Ar-C (ipso, attached to butane chain)~139-140s (singlet)-
Ar-C (ortho to -OCHF₂)~120-121s (singlet)-
Ar-C (meta to -OCHF₂)~130-131s (singlet)-
-OCHF₂~115-117t (triplet)¹JCF ≈ 235-240
-CH₂-Ar~45s (singlet)-
-CH₂-C=O~30s (singlet)-
-C(=O)CH₃~30s (singlet)-
¹⁹F-OCHF₂~ -80 to -90d (doublet)²JFH ≈ 73-75

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis (LC-MS, HRESI-MS, GC-MS for volatile derivatives)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound and for gaining structural information through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₂F₂O₂ and a monoisotopic mass of 214.0799 g/mol . scbt.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a primary technique for analyzing the compound. fda.gov LC separates the compound from any impurities before it enters the mass spectrometer. lcms.cz Electrospray ionization (ESI) would likely be used in positive ion mode, detecting the protonated molecule [M+H]⁺ at m/z 215.0877.

HRESI-MS (High-Resolution Electrospray Ionization-Mass Spectrometry): HRESI-MS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. The experimentally measured accurate mass should match the theoretical mass of C₁₁H₁₃F₂O₂⁺ (for the [M+H]⁺ ion) within a few parts per million (ppm), unequivocally confirming the molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 215) would reveal characteristic fragment ions. Expected fragmentation pathways include the loss of an acetyl group (-COCH₃), cleavage of the bond between the two methylene groups, and the characteristic loss of the benzylic fragment.

GC-MS (Gas Chromatography-Mass Spectrometry): While less common for this type of molecule due to its polarity, GC-MS could be employed, possibly after derivatization, for volatility and thermal stability analysis. Electron Ionization (EI) would produce a molecular ion (M⁺˙) at m/z 214 and a complex fragmentation pattern useful for structural confirmation and library matching.

TechniqueIonExpected m/zInformation Provided
LC-MS (ESI+)[M+H]⁺215.0877Molecular Weight Confirmation
HRESI-MS[M+H]⁺215.0877 (Theoretical)Elemental Formula Confirmation (C₁₁H₁₃F₂O₂⁺)
MS/MS of [M+H]⁺[M+H - CH₃CO]⁺172.0666Loss of acetyl group
[C₈H₈F₂O]⁺158.0543Benzylic cleavage
[C₇H₆F₂O]⁺144.0386Fragment from phenyl ring

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czlibretexts.org The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the ketone functional group. docbrown.info Other key absorptions include C-H stretches from the aromatic and aliphatic portions of the molecule, C=C stretches from the benzene ring, and strong C-F stretching bands from the difluoromethoxy group. rsc.orgnist.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3050-3100C-H StretchAromatic (sp² C-H)Medium
~2850-2960C-H StretchAliphatic (sp³ C-H)Medium
~1715C=O StretchKetoneStrong
~1605, ~1500C=C StretchAromatic RingMedium-Strong
~1200-1000C-F StretchDifluoromethoxy (-CF₂)Strong
~1250C-O StretchAryl EtherStrong
~830C-H Bend (out-of-plane)1,4-disubstituted benzeneStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. bspublications.net The 4-(difluoromethoxy)phenyl moiety in the compound acts as a chromophore, the part of the molecule responsible for absorbing UV light. The benzene ring undergoes π → π* electronic transitions, which are expected to result in absorption bands in the UV region. The difluoromethoxy group acts as an auxochrome, a group that modifies the absorption of the chromophore, typically causing a shift in the wavelength of maximum absorbance (λmax) and an increase in molar absorptivity (ε). utoronto.ca Compared to unsubstituted benzene, a bathochromic (red) shift to a longer wavelength is expected. The spectrum is typically recorded in a solvent such as ethanol (B145695) or hexane. rsc.org

SolventExpected λmax (nm)Electronic TransitionChromophore
Ethanol/Hexane~220-230π → πPhenyl Ring
~270-280π → π (fine structure may be visible)Phenyl Ring

Advanced Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the standard method for determining the purity of the compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed with a UV detector set at the λmax of the compound. UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or for a quick purity check. The compound is spotted on a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The position of the spot after development, quantified by the retention factor (Rf), is characteristic of the compound in that specific solvent system.

TechniqueStationary PhaseTypical Mobile PhasePurpose
HPLC/UPLCReverse-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water GradientQuantitative Purity Assessment, Separation
TLCSilica Gel (SiO₂)Ethyl Acetate/Hexane mixtureQualitative analysis, Reaction Monitoring

Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ethz.chauburn.edu The ground state of this compound is a diamagnetic molecule with all electrons paired; therefore, it is EPR-silent and will not produce an EPR spectrum.

However, EPR spectroscopy could be a powerful tool to investigate reaction mechanisms involving this compound that proceed through radical intermediates. researchgate.net For example, if the compound were to be synthesized or degraded via a pathway involving radical species, these transient intermediates could be detected. nih.gov Often, due to the short lifetime of reactive radicals, a technique called spin trapping is employed. A spin trap (e.g., DMPO or PBN) reacts with the transient radical to form a more stable radical adduct, which can be readily detected and characterized by EPR, providing information about the structure of the original, short-lived radical.

Synthesis and Exploration of Structural Analogues and Derivatives of 4 4 Difluoromethoxy Phenyl Butan 2 One

Design Principles for Novel Difluoromethoxy-Containing Analogues

The design of novel analogues of 4-[4-(Difluoromethoxy)phenyl]butan-2-one is guided by the unique physicochemical properties imparted by the difluoromethoxy group. nih.gov This substituent serves as a lipophilic hydrogen bond donor, a feature that can enhance interactions with biological targets. researchgate.net The introduction of fluorine can profoundly alter a molecule's electron distribution, pKa, dipole moment, and chemical stability. tandfonline.com

Key design principles for difluoromethoxy-containing analogues include:

Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy (B1213986) group, which can improve membrane permeability and bioavailability. nih.govnih.gov Unlike the more lipophilic trifluoromethyl group, the difluoromethoxy group's lipophilicity is considered "dynamic," as it can change based on the surrounding chemical environment through bond rotation. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic oxidation at the α-carbon. This can block metabolic pathways, prolonging the compound's half-life in vivo. tandfonline.comnih.gov

Bioisosterism: The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups, allowing for fine-tuning of a molecule's properties while maintaining its core structure for biological recognition. researchgate.net

These principles guide the rational design of new chemical entities where the difluoromethoxy moiety is strategically placed to optimize drug-like properties. mdpi.comnih.gov

Table 1: Physicochemical Properties Influenced by Fluorine Substitution. nih.govresearchgate.nettandfonline.comnih.gov
PropertyEffect of Difluoromethoxy (-OCF₂H) GroupRationale
LipophilicityIncreased (compared to -OH, -OCH₃)High electronegativity of fluorine reduces the basicity of nearby atoms, enhancing passage through lipid membranes.
Metabolic StabilityIncreasedThe high strength of the C-F bond makes the group resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes).
Acidity/Basicity (pKa)Can lower the pKa of neighboring acidic protons or reduce the basicity of nearby amines.Strong electron-withdrawing inductive effect of the fluorine atoms.
Binding AffinityCan be enhanced.The group can act as a hydrogen bond donor and participate in favorable electrostatic interactions within a protein's active site.
ConformationInfluences molecular shape.The -OCF₂H group is non-coplanar with an attached aryl ring, affecting the overall three-dimensional structure.

Synthetic Routes to Diverse Phenyl Alkyl Ketone Derivatives

The synthesis of this compound and its derivatives involves multi-step processes that can be adapted to generate structural diversity. A common retrosynthetic approach involves disconnecting the butanone side chain from the difluoromethoxyphenyl ring.

One general route starts with a suitable phenol (B47542), which is first difluoromethylated and then elaborated to the final ketone. The introduction of the difluoromethoxy group onto a phenolic hydroxyl group is a key step. This is often achieved by reaction with a difluorocarbene precursor under basic conditions. nih.govnih.gov Reagents like diethyl (bromodifluoromethyl)phosphonate or sodium chlorodifluoroacetate can serve as sources of difluorocarbene. nih.govnih.gov

For example, 4-hydroxyphenylacetone (B1242247) can be reacted with a difluorocarbene source to yield the target compound. Alternatively, 4-(difluoromethoxy)phenol (B1586983) can be used as a starting material for subsequent alkylation or acylation reactions to build the butanone side chain. prepchem.com

The synthesis of related phenyl alkyl ketones can be achieved through various established organic reactions:

Friedel-Crafts Acylation: Reaction of a difluoromethoxy-substituted benzene (B151609) with an appropriate acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Heck Coupling: Palladium-catalyzed coupling of a difluoromethoxy-substituted aryl halide with an enone.

Aldol (B89426) Condensation: Base- or acid-catalyzed reaction of an appropriately substituted benzaldehyde (B42025) with a ketone like acetone (B3395972), followed by reduction of the resulting enone. researchgate.net

Oxidation of Secondary Alcohols: Oxidation of the corresponding secondary alcohol precursor, which can be synthesized via Grignard reaction between a difluoromethoxy-phenyl magnesium halide and an appropriate aldehyde.

Recent advances in photoredox catalysis have also provided novel methods for synthesizing α-difluoroalkoxyketones via the radical intermolecular alkoxylation of difluoroenol silyl (B83357) ethers. unipd.it

Cyclobutanone (B123998) and Aza-Cyclobutanone Scaffold Modifications and Their Synthesis

Incorporating strained ring systems like cyclobutanone and its nitrogen-containing analogue, aza-cyclobutanone (azetidinone), into the structure of this compound represents a significant modification to generate novel analogues. These four-membered rings introduce conformational rigidity and can act as key pharmacophores. liskonchem.comresearchgate.net

Cyclobutanone Derivatives: Cyclobutanone derivatives are valuable intermediates in organic synthesis and are found in various bioactive molecules. liskonchem.commdpi.com Their synthesis often relies on [2+2] cycloaddition reactions or ring expansion of cyclopropanol (B106826) derivatives. mdpi.com For instance, a difluoromethoxy-substituted styrene (B11656) could potentially undergo a [2+2] cycloaddition with ketene (B1206846) or a ketene equivalent to form a substituted cyclobutanone. Furthermore, existing cyclobutanones can be functionalized at the α-position. nih.govmdpi.com

Aza-Cyclobutanone (Azetidinone) Derivatives: The aza-cyclobutanone ring is a core component of many important compounds. Its synthesis can be challenging but offers access to unique chemical space. A patented method for preparing aza-cyclobutanone derivatives involves a sequence of benzoylation, hydrolysis, and decarboxylation reactions starting from a suitable precursor. google.com Another approach involves aza-Michael addition followed by a base-induced ring closure to form highly substituted cyclobutane (B1203170) systems. nih.gov The reactivity of aziridines, which are three-membered nitrogen heterocycles, can be significantly influenced by fluorine substitution, suggesting that fluorinated precursors could be valuable in the synthesis of more complex nitrogen-containing rings. nih.gov

Table 2: General Synthetic Approaches to Four-Membered Ring Scaffolds. mdpi.comgoogle.comnih.gov
ScaffoldKey Synthetic MethodDescriptionPotential Application
Cyclobutanone[2+2] CycloadditionReaction between a ketene (or ketene equivalent) and an alkene (e.g., a difluoromethoxy-substituted styrene).Creates the core four-membered carbocyclic ketone ring.
CyclobutanoneRing ExpansionRearrangement of cyclopropanol or oxaspiropentane derivatives.Provides an alternative route to substituted cyclobutanones.
Aza-cyclobutanoneStaudinger Synthesis[2+2] cycloaddition of a ketene with an imine.A classic method for constructing the β-lactam (azetidinone) ring.
Aza-cyclobutaneIntramolecular CyclizationAza-Michael addition followed by base-induced ring closure of a halo-alkyl precursor.Forms a substituted four-membered nitrogen-containing ring.

Impact of Fluorine Atom Position and Substitution Pattern on Molecular Design and Reactivity

The number and position of fluorine atoms dramatically influence a molecule's properties and chemical reactivity. rsc.org In this compound, the two fluorine atoms on the methoxy group have a profound effect.

Electronic Effects: Fluorine is the most electronegative element, and its presence strongly withdraws electron density through the sigma bond (inductive effect). tandfonline.com This effect alters the electron distribution in the phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions and modifying the acidity of any phenolic precursors. nih.gov

Reactivity: Fluorine substitution can lead to new or altered chemical transformations compared to non-fluorinated analogues. rsc.org For example, the increased electrophilicity of a carbonyl group in a fluorinated ketone can enhance its reactivity towards nucleophiles. The stability of the difluoromethoxy group itself is high, but its electronic influence can affect the reactivity of adjacent functional groups. For instance, the hydrolysis rate of an aromatic sulfamate (B1201201) ester is significantly increased by the presence of an electron-withdrawing 2-difluoromethoxy group on the aryl ring. nih.gov

Conformational Control: The size of a fluorine atom is similar to that of a hydrogen atom, allowing it to replace hydrogen without significant steric hindrance. tandfonline.com However, the C-F bond is longer than the C-H bond, and electrostatic interactions involving fluorine can influence the preferred conformation of a molecule, which is a critical factor in its interaction with biological targets. nih.gov

Development of Novel Heterocyclic Systems Incorporating Difluoromethoxy-Ketones

The ketone functional group in this compound is a versatile handle for the synthesis of a wide range of heterocyclic systems. Condensation reactions with various binucleophiles can lead to the formation of five-, six-, or seven-membered rings.

Pyrazoles and Pyrazolines: Reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoline derivatives. Subsequent oxidation can provide the corresponding aromatic pyrazole. This involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Isoxazoles: Condensation with hydroxylamine (B1172632) would yield an oxime, which could then be cyclized under appropriate conditions to form an isoxazole (B147169) ring.

Pyrimidines: The ketone can participate in condensation reactions with urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones (the Biginelli reaction), or with amidines to form pyrimidines.

1,4-Diazepines: Reaction with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of seven-membered 1,4-diazepine rings through a condensation and cyclization sequence.

Triazoles and Imidazoles: While not a direct condensation, the difluoromethyl group itself can be a precursor for certain heterocycles. For example, synthetic equivalents of an azidodifluoromethyl anion can be used in cycloaddition reactions to form N-difluoromethyl-1,2,3-triazoles, which can be further transformed into other heterocyclic systems like imidazoles. nih.gov

Non Biological Applications and Material Science Relevance of 4 4 Difluoromethoxy Phenyl Butan 2 One

Utilization in the Development of Advanced Materials with Tunable Properties

There is currently no specific information available in the surveyed literature detailing the use of 4-[4-(Difluoromethoxy)phenyl]butan-2-one in the development of advanced materials with tunable properties. While fluorinated compounds are known to be used in the creation of polymers and other materials with unique characteristics, direct application of this particular ketone has not been reported.

Contributions to New Synthetic Methodologies and Reagents in Fundamental Chemical Research

The role of this compound as a key reagent in the development of new synthetic methodologies is not explicitly described in the available research. While its parent compound, 4-phenylbutan-2-one, is a known intermediate in various syntheses, the specific contributions of the difluoromethoxy derivative to novel chemical reactions or as a specialized reagent remain an area for future research.

Role as Versatile Chemical Building Blocks and Intermediates in Complex Syntheses

This compound is commercially available, suggesting its potential use as a building block in organic synthesis. The ketone functional group and the difluoromethoxyphenyl moiety offer reactive sites for various chemical transformations. However, specific examples of its use as an intermediate in the synthesis of complex molecules are not detailed in the currently accessible scientific record. Its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests potential, but underexplored, applications.

Potential in Agrochemical Innovation and Design

While the introduction of fluorine atoms into molecules is a common strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability, there are no specific patents or research articles that identify this compound as a component or key intermediate in the development of new pesticides or herbicides. The potential for this compound in agrochemical innovation remains theoretical at this time.

Applications as Specialized Solvents or Chemical Additives

Information regarding the application of this compound as a specialized solvent or a chemical additive is not available. The physicochemical properties that would determine its suitability for such applications, such as its boiling point, polarity, and solvency power, have not been the subject of detailed investigation in the public domain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.